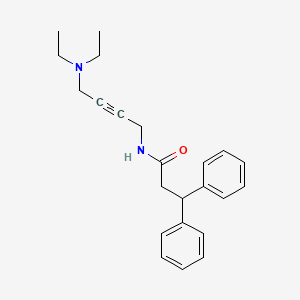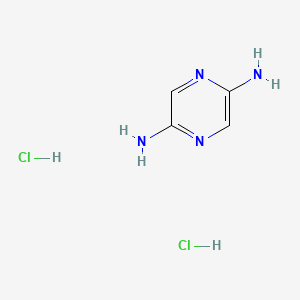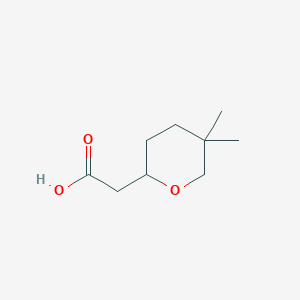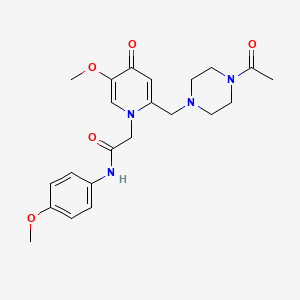
N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide, also known as DEAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEAB is a small molecule inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme that plays a critical role in various biological processes, including metabolism and detoxification.
Mechanism of Action
N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide acts as a competitive inhibitor of ALDH by binding to the active site of the enzyme. ALDH catalyzes the oxidation of aldehydes to their corresponding carboxylic acids, and N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide blocks this reaction by preventing the substrate from binding to the enzyme. This leads to the accumulation of toxic aldehydes and a decrease in the levels of their corresponding acids.
Biochemical and Physiological Effects:
N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide can inhibit cell proliferation, induce apoptosis, and alter the differentiation of various cell types, including stem cells and cancer cells. In vivo studies have also shown that N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide can reduce tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide in lab experiments is its specificity for ALDH. Unlike other ALDH inhibitors, N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide does not inhibit other enzymes that are involved in the metabolism of aldehydes, such as alcohol dehydrogenase. This makes N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide a valuable tool for studying the specific effects of ALDH inhibition on cellular processes. However, one limitation of using N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide is its potential toxicity to cells. High concentrations of N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide can induce cell death, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide. One area of interest is the development of more potent and selective ALDH inhibitors that can be used to target specific isoforms of the enzyme. Another area of research is the investigation of the role of ALDH in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Finally, the potential clinical applications of ALDH inhibitors, including N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide, for the treatment of cancer and other diseases should be explored in future studies.
Conclusion:
N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide is a small molecule inhibitor of ALDH that has been extensively studied for its potential applications in scientific research. N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide can be synthesized through a multistep process and acts as a competitive inhibitor of ALDH by binding to the active site of the enzyme. N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and alteration of cell differentiation. While N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide has some limitations, it remains a valuable tool for investigating the role of ALDH in various biological processes. Future research on N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide and other ALDH inhibitors has the potential to lead to new insights into the mechanisms of disease and the development of novel therapeutic strategies.
Synthesis Methods
N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide can be synthesized through a multistep process that involves the reaction of 4-(diethylamino)but-2-yn-1-ol with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide.
Scientific Research Applications
N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide has been widely used in scientific research to study the role of ALDH in various biological processes. ALDH is involved in the metabolism of many endogenous and exogenous compounds, including drugs, alcohol, and carcinogens. By inhibiting ALDH activity, N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide can be used to investigate the effects of reduced ALDH activity on cellular processes such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
N-[4-(diethylamino)but-2-ynyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-3-25(4-2)18-12-11-17-24-23(26)19-22(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-10,13-16,22H,3-4,17-19H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMAHRCIHQSQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-N'-methoxy-N-{7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2952263.png)

![2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-5-fluorophenyl]propanamide](/img/structure/B2952265.png)
![5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole](/img/structure/B2952266.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2952268.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2952271.png)

